molecular formula C2H7NO2S B075362 Ethanesulphonamide CAS No. 1520-70-3

Ethanesulphonamide

Cat. No. B075362
CAS RN: 1520-70-3
M. Wt: 109.15 g/mol
InChI Key: ZCRZCMUDOWDGOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethanesulphonamide involves the chlorination of ethyl mercaptan, followed by reaction with ammonia to produce crude ethanesulphonamide, which is then refined to achieve a high purity product. This process emphasizes control over material proportions and temperature to ensure the yield and purity of ethanesulphonamide (Hao Li-yong, 2002).

Molecular Structure Analysis

X-ray crystallographic studies have played a pivotal role in understanding the molecular structure of ethanesulphonamide derivatives, such as N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT). These studies have illuminated the compound's crystalline structure, contributing to a deeper understanding of its chemical behavior and interactions (N. Obasi et al., 2013).

Chemical Reactions and Properties

Ethanesulphonamide participates in various chemical reactions, forming complexes with metals such as manganese(IV), cobalt(II), and zinc(II). These complexes have been studied for their antimicrobial properties, showcasing the compound's potential in medical and environmental applications (N. Obasi et al., 2014).

Physical Properties Analysis

The physical properties of ethanesulphonamide and its derivatives have been extensively investigated. Studies on compounds like N,N,N’,N’-tetrachlorobenzene-1,3-disulphonamide have contributed to the understanding of their synthesis efficiency and potential as catalytic reagents in organic chemistry, highlighting the versatility and applicability of ethanesulphonamide derivatives (R. Ghorbani-Vaghei, H. Veisi, 2009).

Chemical Properties Analysis

The chemical properties of ethanesulphonamide, such as its reactivity and interaction with other compounds, have been a subject of research. The study of its derivatives and their antimicrobial activities provides insight into the chemical properties that make ethanesulphonamide a valuable compound in the development of new antimicrobial agents (N. Obasi et al., 2014).

Scientific Research Applications

  • Antimicrobial Properties:

    • N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT), a derivative of ethanesulphonamide, has been synthesized and shown to exhibit antimicrobial properties. It was tested against multi-resistant bacterial strains and cultured species, showing activity against bacteria and fungi. The study compared its effectiveness with other antibacterial and antifungal drugs (Obasi, Okoye, Ukoha, & Anaga, 2014).
    • Another study focused on the synthesis and characterization of ES2ABT, including its X-ray crystallography. It also demonstrated the antimicrobial properties of ES2ABT, particularly against bacterial and fungal strains (Obasi, Okoye, Ukoha, Nair, & AgboI., 2013).
  • Preparation Methods:

    • Ethanesulphonyl chloride, an intermediate compound used in the synthesis of ethanesulphonamide, was prepared using ethyl mercaptan, water, and chlorine. The method involved specific material proportions and temperature controls. The process resulted in high yield and purity of ethanesulphonamide (Hao Li-yong, 2002).
  • Chemotherapy in Ocular Infections:

    • A study from 1949 investigated the use of a water-soluble sulphonamide derivative, Alfasol AB (a solution containing ethanesulphonamide), for intrabulbar treatment of intraocular infections in rabbit eyes. This research contributed to the understanding of chemotherapy in treating infectious diseases of the eye (Neerdam & Lawætz, 1949).
  • Toxicological Studies:

    • A histomorphometric study investigated the effects of ethephon (an organophosphorus compound) on rat liver. Although ethephon is different from ethanesulphonamide, this study provides insights into the effects of related compounds on liver morphology and function (Bhadoria, Nagar, Bahrioke, & Bhadoria, 2015).
  • Metabolism and Tissue Distribution:

    • Research on the tissue distribution and metabolism of a filaricidal agent (N-[(2-phenylethynyl)sulfonyl]morpholine) revealed insights into the metabolism of ethynesulphonamide compounds in rats. This study provided valuable information on the biological distribution and elimination pathways of these compounds (Radembino et al., 1997).

Safety And Hazards

Ethanesulphonamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRZCMUDOWDGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061752
Record name Ethanesulfonamide
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Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethanesulfonamide

CAS RN

1520-70-3
Record name Ethanesulfonamide
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Record name Ethanesulfonamide
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Record name Ethanesulfonamide
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Record name Ethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
NL Obasi, COB Okoye, PO Ukoha… - core.ac.uk
N-(benzothiazol-2-yl) ethanesulphonamide (ES2ABT) was synthesized by the condensation of 2-aminobenzothiazole and ethanesulphonylchloride in acetone at 130 C. The resulting …
Number of citations: 4 core.ac.uk
APN Franchimont - KNAW, Proceedings, 1913 - dwc.knaw.nl
… of absolute nitric acid, but neither the ethanesulphonamide nOt· the isobutyrylamide had as yet … Ethanesulphonamide when placed in absolute nitric acid causes 11 sudden and rapid (…
Number of citations: 2 dwc.knaw.nl
MP Johnson, ES Nisenbaum, TH Large… - Biochemical Society …, 2004 - portlandpress.com
… } and cyPPTS {2,2,2-trifluoro-N-[3-(cyclopentyloxy)-phenyl]-N-(3-pyridinylmethyl)-ethanesulphonamide}, are typical of GPCR potentiators in many of their biochemical characteristics [15,…
Number of citations: 54 portlandpress.com
W Reinders - KNAW, Proceedings, 1913 - dwc.knaw.nl
… benzenesulphonnitramide from benzenesulphamide by means of nitrÏc and sulphuric acid at 10w temperatures, ethylsulphonnitramide is to be obtained also from ethanesulphonamide …
Number of citations: 2 dwc.knaw.nl
Y Odagaki, M Kinoshita… - Basic & clinical …, 2011 - Wiley Online Library
… the finding that l‐glutamate‐stimulated specific [ 35 S]GTPγS binding was augmented by 2,2,2‐trifluoro‐N‐[4‐(2‐methoxyphenoxy)phenyl]‐N‐(3‐pyridinylmethyl)ethanesulphonamide …
Number of citations: 15 onlinelibrary.wiley.com
DS Campbell, CJM Stirling - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… Formation of vinyl- and not ethoxy-ethanesulphonamide in this instance is also understandable, since the negative charge on the sulphonamido-group inhibits nucleophilic addition to …
Number of citations: 3 pubs.rsc.org
RE Wojnar‐Horton, LP Hackett, P Yapp… - British journal of …, 1996 - Wiley Online Library
1 The excretion of a 6 mg subcutaneous dose of sumatriptan in breast milk was studied in five lactating volunteer subjects with a mean age of 27.6 years and a mean body weight of 75 …
Number of citations: 86 bpspubs.onlinelibrary.wiley.com
K Koivisto, J Sivenius, T Keränen, J Partanen… - …, 1986 - Wiley Online Library
The antiepileptic effect, effects on EEG, and tolerability of taltrimide, a new taurine derivative, were studied in this open clinical trial in 27 patients with severe epilepsy resistant to …
Number of citations: 21 onlinelibrary.wiley.com
IGC Robertson, BD Palmer… - Biological mass …, 1993 - Wiley Online Library
… mercaptoethanol (8) and the 1'-ethanesulphonamide analogue of amsacrine (9) (for structures see Fig. 5; data tabulated in Experimental section). The daughter ion spectra of 1 and 2 …
Number of citations: 7 onlinelibrary.wiley.com
NL Obasi, COB Okoye, PO Ukoha, OA Anaga
Number of citations: 0

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